Sulfoacetaldehyde

Description

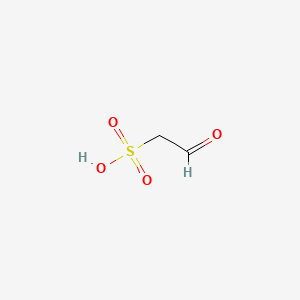

Structure

3D Structure

Properties

CAS No. |

32797-12-9 |

|---|---|

Molecular Formula |

C2H4O4S |

Molecular Weight |

124.12 g/mol |

IUPAC Name |

2-oxoethanesulfonic acid |

InChI |

InChI=1S/C2H4O4S/c3-1-2-7(4,5)6/h1H,2H2,(H,4,5,6) |

InChI Key |

JTJIXCMSHWPJJE-UHFFFAOYSA-N |

SMILES |

C(C=O)S(=O)(=O)O |

Canonical SMILES |

C(C=O)S(=O)(=O)O |

Other CAS No. |

32797-12-9 |

Synonyms |

sulfoacetaldehyde |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sulfoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoacetaldehyde, also known as 2-oxoethanesulfonic acid, is a reactive aldehyde and an organosulfonate that plays a crucial role as a metabolic intermediate in various biological pathways. Its unique bifunctional nature, possessing both a highly reactive carbonyl group and a strongly acidic sulfonate moiety, dictates its chemical behavior and biological significance. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its structure, reactivity, and spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers in the fields of biochemistry, drug development, and environmental science who are investigating the role of this compound in biological systems or exploring its potential as a synthetic building block.

Chemical Identity and Physical Properties

This compound is a simple, yet chemically significant, organic molecule. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-Oxoethanesulfonic acid | [1] |

| Synonyms | This compound, 2-Sulfoacetaldehyde | [1] |

| CAS Number | 32797-12-9 | [1][2] |

| Molecular Formula | C₂H₄O₄S | [1][2] |

| Molecular Weight | 124.12 g/mol | [1][2] |

| Canonical SMILES | C(C=O)S(=O)(=O)O | [1] |

| InChI Key | JTJIXCMSHWPJJE-UHFFFAOYSA-N | [1] |

| Predicted Density | 1.603 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 0.68 ± 0.50 | [2] |

Synthesis of this compound

The chemical synthesis of this compound can be challenging due to the inherent reactivity of the aldehyde functional group. While no detailed, high-yield chemical synthesis protocols are readily available in the literature, its preparation can be approached through several synthetic strategies.

One potential route involves the controlled oxidation of a suitable precursor, such as isethionaldehyde (2-hydroxyethanesulfonic acid aldehyde). Another conceptual approach is the hydrolysis of a protected form of this compound, such as 2,2-diethoxyethanesulfonic acid.

A plausible synthetic pathway, adapted from the synthesis of related amino-sulfonic acids, could involve the reaction of a protected haloacetaldehyde, such as bromoacetaldehyde (B98955) diethyl acetal, with sodium sulfite (B76179) to introduce the sulfonate group, followed by acidic hydrolysis to deprotect the aldehyde.

Illustrative Synthetic Workflow:

Caption: Conceptual workflow for the chemical synthesis of this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effect of the adjacent sulfonate group. This makes it highly susceptible to nucleophilic attack.

Nucleophilic Addition Reactions

This compound readily undergoes nucleophilic addition reactions at the carbonyl group. Common nucleophiles such as alcohols, amines, and thiols are expected to react to form hemiacetals, imines (Schiff bases), and hemithioacetals, respectively. The electron-withdrawing sulfonate group polarizes the carbonyl bond, making the carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles compared to simple aliphatic aldehydes.

Stability

This compound is known to be unstable, particularly at high and low pH values. While quantitative kinetic data on its decomposition are scarce, it has been observed to have a shorter half-life under both acidic and basic conditions. The decomposition of sulfonated compounds can be complex, and in the case of this compound, may involve aldol-type condensation reactions, oxidation to sulfoacetic acid, or desulfonation under harsh conditions. The thermal stability of its salts, such as sodium this compound, is also a consideration, as the thermal decomposition of sodium salts of sulfonic acids can occur at elevated temperatures.

Spectroscopic Properties

Detailed experimental spectroscopic data for pure this compound are not widely published. However, based on the known spectroscopic properties of aldehydes and organosulfonates, the following characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aldehyde proton (CHO) is expected to appear as a singlet or a triplet (if coupled to the adjacent CH₂ group) in the downfield region, typically between δ 9-10 ppm. The methylene (B1212753) protons (CH₂) adjacent to the sulfonate group would likely resonate as a multiplet further upfield.

-

¹³C NMR: The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190-200 ppm. The methylene carbon (CH₂) would be shifted downfield due to the influence of the adjacent sulfonate group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

C=O stretch (aldehyde): A strong absorption band in the region of 1720-1740 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

S=O stretch (sulfonate): Strong, characteristic absorptions in the regions of 1340-1350 cm⁻¹ (asymmetric stretch) and 1150-1160 cm⁻¹ (symmetric stretch).

-

O-H stretch (sulfonic acid): A broad absorption in the region of 2500-3300 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

Aliphatic aldehydes typically exhibit a weak n → π* absorption band in the UV region around 280-300 nm. The presence of the sulfonate group is not expected to significantly shift this absorption into the visible range.

Biological Significance and Enzymatic Reactions

This compound is a key intermediate in the microbial degradation of taurine (B1682933) and sulfoacetate.[3] Several enzymes have been identified that catalyze reactions involving this compound, and their kinetic parameters have been studied.

Key Enzymes and Reactions

| Enzyme | EC Number | Reaction | Km for this compound | Reference |

| This compound dehydrogenase (acylating) | 1.2.1.- | Sulfoacetyl-CoA + NADPH + H⁺ ⇌ this compound + Coenzyme A + NADP⁺ | - | [3] |

| This compound dehydrogenase | 1.2.1.73 | This compound + NAD⁺ + H₂O ⇌ Sulfoacetate + NADH + H⁺ | - | [3] |

| This compound sulfo-lyase | 4.4.1.12 | This compound + H₂O ⇌ Acetate (B1210297) + Sulfite | 5.0 mM | [4] |

| Isethionate dehydrogenase | 1.1.1.- | Isethionate + NAD(P)⁺ ⇌ this compound + NAD(P)H + H⁺ | - | [3] |

Signaling Pathway of this compound Metabolism:

Caption: Metabolic pathways involving this compound as a central intermediate.

Experimental Protocols

Enzymatic Assay for this compound Sulfo-lyase

This protocol is based on the method described for the characterization of this compound sulfo-lyase.[4]

Principle: The enzyme catalyzes the cleavage of this compound to acetate and sulfite. The production of sulfite can be quantified.

Reagents:

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

Magnesium chloride (MgCl₂)

-

Thiamine (B1217682) pyrophosphate (TPP)

-

This compound solution (substrate)

-

Enzyme preparation (cell extract or purified enzyme)

-

Sulfite detection reagent (e.g., Ellman's reagent or a colorimetric sulfite assay kit)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, MgCl₂, and TPP.

-

Pre-incubate the enzyme preparation in the reaction mixture to ensure activation.

-

Initiate the reaction by adding the this compound solution.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Measure the amount of sulfite produced using a suitable detection method.

-

Run appropriate controls (e.g., no enzyme, no substrate) to account for background levels.

Workflow for a Generic Enzymatic Assay:

Caption: A generalized workflow for determining enzyme activity with this compound.

Conclusion

This compound is a molecule of significant interest due to its role in microbial metabolism and its potential as a reactive chemical intermediate. Its properties are defined by the interplay between the aldehyde and sulfonate functional groups. This guide has summarized the current knowledge of its chemical properties, highlighting areas where further research is needed, particularly in the development of robust chemical synthesis routes and the acquisition of comprehensive, quantitative data on its stability and spectroscopic characteristics. A deeper understanding of the chemistry of this compound will undoubtedly facilitate future research into its biological functions and synthetic applications.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Method for preparing 2-((2-aminoethyl) amino)-ethanesulfonic acid monosodium salt - Eureka | Patsnap [eureka.patsnap.com]

- 3. Purification and properties of this compound sulfo-lyase, a thiamine pyrophosphate-dependent enzyme forming sulfite and acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

Sulfoacetaldehyde structure and chemical formula

An In-depth Technical Guide to Sulfoacetaldehyde

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound, systematically named 2-oxoethanesulfonic acid, is an organosulfonic acid and an alpha-CH2-containing aldehyde.[1] It plays a crucial role as an intermediate in the microbial degradation of various organosulfonates.[2][3]

-

IUPAC Name: 2-oxoethanesulfonic acid[1]

-

Synonyms: 2-Sulfoacetaldehyde, Ethanesulfonic acid, 2-oxo-[1]

The chemical structure of this compound is depicted below.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 124.12 g/mol | [1][6] |

| Density | 1.603 g/cm³ | [6] |

| Refractive Index | 1.48 | [6] |

| Predicted pKa | 0.68 ± 0.50 | [6] |

| Monoisotopic Mass | 123.98303 Da | [5] |

| Predicted XlogP | -1.4 | [5] |

Biological Significance and Metabolic Pathways

This compound is a key metabolic intermediate in the bacterial degradation of C2 sulfonates such as sulfoacetate, isethionate, and taurine (B1682933).[2] In organisms like Cupriavidus necator H16, these pathways converge at the formation of this compound.[2][3] The degradation of sulfoacetate to this compound proceeds via the formation of sulfoacetyl-CoA, a process that requires a significant initial energy input.[2]

The metabolic convergence is illustrated in the following pathway diagram.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Enzyme Assay for this compound Dehydrogenase (Acylating) (SauS)

This protocol describes the spectrophotometric assay for the activity of SauS, which catalyzes the reverse reaction of this compound-dependent reduction of NADP⁺.[2][3]

Workflow:

Reaction Mixture (final volume of 1 ml):

-

Buffer: 50 µmol of Tris/HCl, pH 9.0, containing 5 mM MgCl₂

-

Cofactor: 1 µmol of NADP⁺

-

Substrate 1: 3 µmol of this compound

-

Substrate 2: 0.5 µmol of CoA

-

Enzyme: 1–100 µg of protein (purified SauS)

Procedure:

-

Combine the buffer, NADP⁺, this compound, and CoA in a cuvette.

-

Initiate the reaction by adding the enzyme preparation.

-

Immediately monitor the reduction of NADP⁺ by measuring the increase in absorbance at 365 nm using a spectrophotometer.

-

The reaction should be linear for at least 1 minute.[2]

Quantitative Enzymatic Determination of this compound

This method allows for the quantification of this compound and its bisulfite addition complex in biological samples.[7]

Principle:

The assay utilizes the NAD-coupled this compound dehydrogenase from Rhodopseudomonas palustris. The enzyme catalyzes the oxidation of this compound to sulfoacetate, with the concomitant reduction of NAD⁺ to NADH. The amount of NADH produced, measured spectrophotometrically at 340 nm, is stoichiometric with the initial amount of this compound.

Experimental Details:

While the specific reaction mixture is not detailed in the provided sources, a typical assay would involve:

-

A suitable buffer system (e.g., Tris-HCl or phosphate buffer).

-

A known concentration of NAD⁺.

-

The sample containing an unknown quantity of this compound.

-

A calibrated amount of this compound dehydrogenase.

-

The reaction progress is monitored by the increase in absorbance at 340 nm due to NADH formation.

This method was successfully used to demonstrate the stoichiometric release of this compound from taurine by Acinetobacter calcoaceticus SW1.[7]

Purification and Assay of this compound Sulfo-lyase (Xsc)

This enzyme, dependent on thiamine (B1217682) pyrophosphate (TPP), catalyzes the decomposition of this compound into sulfite and acetate (B1210297).[8]

Enzyme Activity Assay:

-

Principle: The assay measures the formation of a bisulfite adduct with benzaldehyde.

-

Requirements: The enzyme requires TPP and Mg²⁺ for activity. A preincubation step with these cofactors is necessary for maximum activity.

-

Inhibitors: The reaction is inhibited by ρ-chloromercuribenzoate, EDTA, and one of its products, sulfite.[8]

Purification:

The enzyme was purified 14-fold from extracts of bacteria grown on taurine, achieving apparent homogeneity. The molecular weight was estimated to be 85,000 by gel filtration.[8]

References

- 1. 2-Oxoethanesulfonic acid | C2H4O4S | CID 160226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfoacetate Is Degraded via a Novel Pathway Involving Sulfoacetyl-CoA and this compound in Cupriavidus necator H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (32797-12-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. PubChemLite - this compound (C2H4O4S) [pubchemlite.lcsb.uni.lu]

- 6. Cas 32797-12-9,this compound | lookchem [lookchem.com]

- 7. This compound is excreted quantitatively by Acinetobacter calcoaceticus SW1 during growth with taurine as sole source of nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and properties of this compound sulfo-lyase, a thiamine pyrophosphate-dependent enzyme forming sulfite and acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Sulfoacetaldehyde in Marine Bacterial Sulfur Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoacetaldehyde, a key metabolic intermediate, occupies a pivotal position in the intricate web of organosulfur compound degradation by marine bacteria. Its transient nature belies its significance as a central hub in the catabolism of several abundant marine sulfonates, including taurine (B1682933), isethionate, and sulfoacetate. This technical guide provides a comprehensive overview of the natural occurrence of this compound in marine bacteria, detailing the metabolic pathways it participates in, the enzymes responsible for its transformation, and the experimental protocols for its detection and quantification. A particular focus is placed on members of the ecologically significant Roseobacter clade, which are prominent players in marine sulfur cycling.

Data Presentation: Quantitative Insights into this compound Metabolism

While direct measurements of intracellular this compound concentrations in marine bacteria are scarce in published literature due to its reactive nature and rapid turnover, quantitative data on the activity of enzymes involved in its metabolism provide valuable insights into the metabolic flux through this intermediate. The following tables summarize key quantitative data related to this compound metabolism from cited studies.

Table 1: Stoichiometric Release of this compound during Taurine Degradation

| Bacterial Strain | Substrate | Product | Molar Ratio (Product/Substrate) | Reference |

| Acinetobacter calcoaceticus SW1 | Taurine | This compound | Stoichiometric (approx. 1:1) | [1][2] |

Table 2: Kinetic Properties of this compound Dehydrogenase (acylating) (SauS) from Cupriavidus necator H16 *

| Substrate | Apparent Km (µM) |

| This compound | 330 |

| NADP⁺ | 64 |

| CoA | 102 |

| Note: While C. necator H16 is a soil bacterium, this data provides valuable kinetic parameters for a key enzyme in this compound metabolism that has homologs in marine bacteria.[3] |

Metabolic Pathways Involving this compound

This compound serves as a critical junction in the degradation pathways of several C2 and C3 sulfonates. Marine bacteria have evolved sophisticated enzymatic machinery to channel these compounds through this compound, ultimately liberating sulfite (B76179) which can be assimilated or used as an electron acceptor.

Taurine Degradation

Taurine (2-aminoethanesulfonate) is an abundant osmolyte in marine environments.[4] Its degradation to this compound can proceed via two primary routes:

-

Taurine Dehydrogenase (Tdh): This enzyme catalyzes the oxidative deamination of taurine to this compound.

-

Taurine:Pyruvate Aminotransferase (Tpa): This enzyme transfers the amino group from taurine to pyruvate, yielding this compound and alanine.

Isethionate Degradation

Isethionate (2-hydroxyethanesulfonate) can be oxidized by isethionate dehydrogenase to produce this compound.

Sulfoacetate Degradation

Sulfoacetate is activated to sulfoacetyl-CoA, which is then reduced to this compound by a this compound dehydrogenase.[3]

Fate of this compound

Once formed, this compound is primarily catabolized by This compound acetyltransferase (Xsc) . This key enzyme catalyzes the phosphorolytic cleavage of this compound into acetyl phosphate (B84403) and sulfite.[5][6] The acetyl phosphate can then enter central carbon metabolism, while the sulfite can be oxidized to sulfate (B86663) or assimilated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows for the analysis of this compound.

Metabolic Pathways

Experimental Workflows

References

- 1. This compound is excreted quantitatively by Acinetobacter calcoaceticus SW1 during growth with taurine as sole source of nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Chemical Diversity and Biochemical Transformation of Biogenic Organic Sulfur in the Ocean [frontiersin.org]

- 5. Sulphoacetaldehyde acetyltransferase yields acetyl phosphate: purification from Alcaligenes defragrans and gene clusters in taurine degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulphoacetaldehyde acetyltransferase yields acetyl phosphate: purification from Alcaligenes defragrans and gene clusters in taurine degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Sulfoacetaldehyde: A Linchpin in Microbial Taurine Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoacetaldehyde, a reactive sulfur-containing aldehyde, has emerged as a critical intermediate in the microbial metabolism of taurine (B1682933), one of the most abundant organosulfonates in the biosphere. Its discovery and characterization have unveiled diverse metabolic strategies employed by bacteria to utilize taurine as a source of carbon, nitrogen, and sulfur. This technical guide provides a comprehensive overview of the discovery of this compound in these pathways, detailing the key enzymes, their quantitative characteristics, and the experimental protocols used for their study. This information is crucial for researchers in microbiology, enzymology, and drug development, as targeting these unique metabolic pathways could offer novel therapeutic strategies.

The Central Role of this compound in Taurine Degradation

The journey of taurine degradation in many bacteria begins with its conversion to this compound. This initial step is primarily catalyzed by aminotransferases that shuttle the amino group from taurine to an acceptor molecule. Once formed, this compound stands at a metabolic crossroads, subject to two principal fates: desulfonation or reduction.

-

Desulfonation Pathway: In this route, the carbon-sulfur bond of this compound is cleaved to release sulfite, a critical step for sulfur assimilation. The carbon backbone is then channeled into central metabolism, typically as acetyl-phosphate.

-

Reduction Pathway: Alternatively, this compound can be reduced to isethionate (2-hydroxyethanesulfonate). In some organisms, isethionate is a terminal waste product, effectively a detoxification mechanism for the reactive aldehyde. In others, isethionate can be further metabolized.

The discovery of these pathways and the enzymes that govern them has been pivotal in understanding the biogeochemical cycling of sulfur and the adaptation of gut microbiota to the host environment.

Key Enzymes in this compound Metabolism

The metabolic fate of this compound is dictated by a suite of specialized enzymes. The discovery and characterization of these proteins have been central to elucidating the pathways of taurine degradation.

Taurine Aminotransferases: The Gateway to this compound

The initial and often rate-limiting step in many taurine degradation pathways is the transamination of taurine to produce this compound.

-

Taurine:pyruvate aminotransferase (Tpa): This enzyme catalyzes the transfer of the amino group from taurine to pyruvate, yielding L-alanine and this compound.[1] It has been characterized in the anaerobic bacterium Bilophila wadsworthia.[2][3]

-

Taurine:2-oxoglutarate aminotransferase (Toa): This aminotransferase utilizes 2-oxoglutarate as the amino group acceptor, producing glutamate (B1630785) and this compound.[2][4][5] This enzyme is found in various bacteria, including Klebsiella oxytoca and Chromohalobacter salexigens.[2][5]

This compound Acetyltransferase (Xsc): The Desulfonating Engine

A key enzyme in the desulfonation pathway is this compound acetyltransferase (Xsc), which catalyzes the phosphorolytic cleavage of this compound.

This enzyme was first purified and characterized from Alcaligenes defragrans (now Castellaniella defragrans).[6][7][8] It requires phosphate (B84403), thiamine (B1217682) diphosphate (B83284) (TPP), and Mg²⁺ for its activity.[6][7] The reaction yields acetyl phosphate and sulfite.[6][7]

This compound Reductases: Detoxification and Beyond

The reduction of the reactive this compound to the more stable isethionate is a crucial detoxification step in many bacteria. Several non-homologous this compound reductases have been identified.

-

IsfD (NADPH-dependent): This reductase, a member of the short-chain dehydrogenase/reductase (SDR) family, utilizes NADPH to reduce this compound to isethionate.[9][10][11] It has been studied in Klebsiella oxytoca.[9][10][11]

-

SarD and TauF (NADH/NADPH-dependent): These reductases belong to the metal-dependent alcohol dehydrogenase superfamily and are found in human gut bacteria like Bilophila wadsworthia and Bifidobacterium kashiwanohense, respectively.[4][12]

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters of the key enzymes involved in this compound metabolism, providing a basis for comparative analysis and modeling of these pathways.

Table 1: Kinetic Parameters of Taurine Aminotransferases

| Enzyme | Organism | Substrate | Km (mM) | Vmax (nmol·s⁻¹) or kcat (s⁻¹) | Reference(s) |

| Taurine:pyruvate aminotransferase (Tpa) | Bilophila wadsworthia | Taurine | 7.1 | 1.20 | [2][3][6][7] |

| Pyruvate | 0.82 | 0.17 | [2][3][6][7] |

Table 2: Kinetic Parameters of this compound Acetyltransferase

| Enzyme | Organism | Substrate | Km (mM) | Reference(s) |

| This compound acetyltransferase (Xsc) | Castellaniella defragrans | This compound | 2.1 | [13] |

| Phosphate | 6.4 | [13] | ||

| Thiamine pyrophosphate | 0.0022 | [13] |

Table 3: Kinetic Parameters of this compound Reductases

| Enzyme | Organism | Reaction | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| IsfD | Klebsiella oxytoca | Reduction | This compound | 0.025 | 0.1 | 4000 | [9] |

| NADPH | 0.022 | - | - | [9] | |||

| Oxidation | Isethionate | 50.8 | 0.15 | 2.9 | [9] | ||

| NADP⁺ | 0.0116 | - | - | [9] | |||

| BkTauF | Bifidobacterium kashiwanohense | Reduction | This compound | 0.50 | 22.83 | 4.61 x 10⁴ | [12] |

| NADH | 0.06 | 18.67 | 3.01 x 10⁵ | [12] | |||

| NADPH | 0.73 | 18.99 | 2.62 x 10⁴ | [12] | |||

| Oxidation | Isethionate | 4.44 | 0.97 | 2.18 x 10² | [12] | ||

| NAD⁺ | 0.08 | 1.30 | 1.58 x 10⁴ | [12] | |||

| NADP⁺ | 0.77 | 0.80 | 1.03 x 10³ | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound metabolism.

Purification of this compound Acetyltransferase (Xsc) from Alcaligenes defragrans**

The following table outlines the purification scheme for Xsc, which resulted in an 11-fold purification and a yield of 31%.[1][8][14]

Table 4: Purification of this compound Acetyltransferase (Xsc)

| Purification Step | Total Protein (mg) | Total Activity (µkat) | Specific Activity (µkat/mg) | Yield (%) | Fold Purification |

| Crude Extract | 210 | 1.7 | 0.0081 | 100 | 1 |

| Q-Sepharose | 38 | 0.91 | 0.024 | 54 | 3 |

| Phenyl-Sepharose | 6.9 | 0.53 | 0.077 | 31 | 9.5 |

| Superdex 200 | 6.0 | 0.53 | 0.088 | 31 | 11 |

Protocol Details:

-

Cell Lysis: Cells are resuspended in buffer and disrupted by passage through a French pressure cell.[1]

-

Anion Exchange Chromatography: The crude extract is applied to a Q-Sepharose column and eluted with a salt gradient.[1]

-

Hydrophobic Interaction Chromatography: The active fractions are pooled and applied to a Phenyl-Sepharose column, followed by elution.[1]

-

Gel Filtration Chromatography: The final purification step is performed using a Superdex 200 gel filtration column.[1]

Spectrophotometric Assay for this compound Reductase Activity

This assay measures the activity of this compound reductase by monitoring the change in absorbance of NADH or NADPH at 340 nm.

Principle: The oxidation of NADH to NAD⁺ or NADPH to NADP⁺ during the reduction of this compound to isethionate, or the reverse reaction, leads to a decrease or increase in absorbance at 340 nm, respectively.

Reagents:

-

Assay Buffer (e.g., 50 mM Tris/HCl, pH 7.5 for reduction; 50 mM CAPSO, pH 10.0 for oxidation)[2]

-

This compound solution

-

Isethionate solution

-

NADH or NADPH solution

-

NAD⁺ or NADP⁺ solution

-

Purified this compound reductase enzyme

Procedure for this compound Reduction:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, a saturating concentration of NADH or NADPH (e.g., 0.5 mM), and varying concentrations of this compound (e.g., 0-2.3 mM).[2]

-

Initiate the reaction by adding a small amount of the purified enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

To determine Michaelis-Menten parameters, repeat the assay with a fixed, saturating concentration of this compound and varying concentrations of the nucleotide cofactor.[2]

LC-MS Detection of this compound

This method allows for the sensitive detection and quantification of this compound in biological samples after derivatization.

Principle: this compound, being a volatile aldehyde, is derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative. This derivative is then separated by liquid chromatography and detected by mass spectrometry.[2][15][16]

Reagents:

-

2,4-dinitrophenylhydrazine (DNPH) solution

-

Formic acid

-

Water (LC-MS grade)

Procedure:

-

Derivatization: Mix the sample containing this compound with the DNPH solution and incubate to allow for the formation of the this compound-DNPH derivative.[2][15]

-

LC Separation: Inject the derivatized sample onto a C18 reverse-phase HPLC column. Elute the components using a gradient of acetonitrile and water containing formic acid.[15]

-

MS Detection: Analyze the eluent using a mass spectrometer in negative ion mode. Monitor for the specific mass-to-charge ratio (m/z) of the this compound-DNPH derivative.[15][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows described in this guide.

Conclusion

The discovery of this compound as a key intermediate has fundamentally shaped our understanding of microbial taurine metabolism. The characterization of the enzymes that produce and consume this reactive aldehyde has revealed a fascinating diversity of biochemical strategies for nutrient acquisition and detoxification. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers seeking to further explore these pathways. A deeper understanding of this compound metabolism not only enhances our knowledge of microbial physiology and biogeochemistry but also opens avenues for the development of novel therapeutics targeting the unique metabolic capabilities of microorganisms, including those within the human gut microbiome. The continued investigation into these pathways promises to yield further insights into the intricate interplay between microbes and their environments.

References

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. Biochemical and molecular characterization of taurine:pyruvate aminotransferase from the anaerobe Bilophila wadsworthia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [kops.uni-konstanz.de]

- 4. Identification and characterization of a new this compound reductase from the human gut bacterium Bifidobacterium kashiwanohense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and structural investigation of taurine:2-oxoglutarate aminotransferase from Bifidobacterium kashiwanohense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Biochemical and molecular characterization of taurine:pyruvate aminotransferase from the anaerobe Bilophila wadsworthia. | Semantic Scholar [semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Sulphoacetaldehyde acetyltransferase yields acetyl phosphate: purification from Alcaligenes defragrans and gene clusters in taurine degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 10. Biochemical and structural investigation of this compound reductase from Klebsiella oxytoca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. uniprot.org [uniprot.org]

- 14. Sulphoacetaldehyde acetyltransferase yields acetyl phosphate: purification from Alcaligenes defragrans and gene clusters in taurine degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Sulfoacetaldehyde: A Linchpin in Bacterial Taurine Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (B1682933), a β-amino sulfonic acid, is one of the most abundant organic solutes in animal tissues and plays a crucial role in various physiological processes. In the microbial world, this ubiquitous compound serves as a valuable source of carbon, nitrogen, and sulfur. The degradation of taurine by diverse bacterial species converges on a key intermediate: sulfoacetaldehyde. The metabolic fate of this compound varies among different microorganisms, highlighting a fascinating diversity of enzymatic strategies for the catabolism of this central metabolite. This technical guide provides a comprehensive overview of the enzymatic pathways involved in taurine degradation with a focus on the generation and subsequent conversion of this compound. It includes quantitative data on key enzymes, detailed experimental protocols, and visual representations of the metabolic pathways.

Taurine Degradation Pathways Converging on this compound

The initial step in many bacterial taurine degradation pathways is the conversion of taurine to this compound. This is primarily achieved through two distinct enzymatic reactions:

-

Oxidative Deamination: In some bacteria, taurine is oxidized to this compound with the concomitant release of ammonia. This reaction is catalyzed by taurine dehydrogenase (TauXY) , a membrane-associated enzyme that couples the oxidation of taurine to the reduction of an electron acceptor, such as cytochrome c.

-

Transamination: A more widespread strategy involves the transfer of the amino group from taurine to an α-keto acid acceptor, most commonly pyruvate (B1213749) or α-ketoglutarate. This reaction is catalyzed by a taurine aminotransferase .

-

Taurine:pyruvate aminotransferase (Tpa) transfers the amino group from taurine to pyruvate, yielding this compound and L-alanine.

-

Taurine-α-ketoglutarate aminotransferase (Tua) utilizes α-ketoglutarate as the amino acceptor, producing this compound and glutamate.

-

In some microorganisms, such as Escherichia coli, taurine can be desulfonated by taurine dioxygenase (TauD) to yield aminoacetaldehyde and sulfite, representing an alternative pathway that bypasses this compound as a direct intermediate from taurine deamination.

The Metabolic Fates of this compound

Once formed, this compound stands at a metabolic crossroads and can be channeled into several distinct pathways depending on the bacterial species and the metabolic context:

-

Desulfonation to Acetyl-Phosphate: In organisms like Cupriavidus necator and Alcaligenes defragrans, this compound is cleaved by This compound acetyltransferase (Xsc or SauE) . This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the phosphorolytic cleavage of this compound to yield acetyl-phosphate and sulfite. The acetyl-phosphate can then be converted to acetyl-CoA by phosphate (B84403) acetyltransferase (Pta), feeding into central carbon metabolism.[1][2]

-

Reduction to Isethionate: In some bacteria, this compound is reduced to isethionate (2-hydroxyethanesulfonate) by This compound reductase (SauD or IsfD) . This reaction is typically dependent on NADH or NADPH as the reducing equivalent. Isethionate can then be further metabolized or excreted.

-

Oxidation to Sulfoacetate: this compound can be oxidized to sulfoacetate by This compound dehydrogenase (SafD) . This NAD(P)+-dependent reaction is another route for processing this key intermediate.

The following diagrams illustrate these key pathways in different bacterial species.

Taurine Degradation in Cupriavidus necator H16

Taurine Degradation in Bilophila wadsworthia

Quantitative Data on Key Enzymes

The following table summarizes the available kinetic parameters for some of the key enzymes involved in the metabolism of this compound and its precursors.

| Enzyme | Organism | Substrate | Km | Vmax / kcat | Reference |

| Taurine:pyruvate Aminotransferase (Tpa) | Bilophila wadsworthia | Taurine | 7.1 mM | 1.20 nmol/s | [1][3] |

| Pyruvate | 0.82 mM | 0.17 nmol/s | [1][3] | ||

| N-acetyltaurine amidohydrolase (NaaS) | Cupriavidus necator H16 | N-acetyltaurine | 9.4 mM | - | [1] |

Note: Further quantitative data for other key enzymes such as this compound Acetyltransferase (Xsc) were not explicitly found in the searched literature.

Experimental Protocols

This section provides detailed methodologies for the purification and assay of key enzymes in the taurine degradation pathway.

Protocol 1: Purification of Taurine:pyruvate Aminotransferase (Tpa) from Bilophila wadsworthia

This protocol is based on the method described by Laue and Cook (2000).[4]

1. Cell Growth and Harvest:

-

Grow Bilophila wadsworthia RZATAU (DSM 11045) in an anoxic mineral-salts medium supplemented with 12 mM taurine and 80 mM formate.

-

Harvest cells in the late exponential phase by centrifugation.

-

Store the cell paste at -20°C until use.

2. Preparation of Cell-Free Extract:

-

Resuspend the thawed cell paste in 50 mM Tris-HCl buffer (pH 7.8) containing 2 mM dithiothreitol (B142953) and 10 µM pyridoxal (B1214274) 5'-phosphate.

-

Disrupt the cells by French press (or sonication).

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to remove cell debris and membranes.

-

The resulting supernatant is the crude cell-free extract.

3. Chromatographic Purification:

-

Step 1: Anion Exchange Chromatography (DEAE-Sepharose)

-

Load the crude extract onto a DEAE-Sepharose column pre-equilibrated with the Tris-HCl buffer.

-

Wash the column with the same buffer.

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the equilibration buffer.

-

Collect fractions and assay for Tpa activity.

-

-

Step 2: Hydrophobic Interaction Chromatography (Phenyl-Sepharose)

-

Pool the active fractions from the DEAE-Sepharose column and add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M.

-

Load the sample onto a Phenyl-Sepharose column pre-equilibrated with Tris-HCl buffer containing 1 M ammonium sulfate.

-

Elute the proteins with a decreasing linear gradient of ammonium sulfate (1-0 M).

-

Collect fractions and assay for Tpa activity.

-

-

Step 3: Gel Filtration Chromatography (Superdex 200)

-

Concentrate the active fractions from the Phenyl-Sepharose column.

-

Load the concentrated sample onto a Superdex 200 gel filtration column pre-equilibrated with Tris-HCl buffer containing 150 mM NaCl.

-

Elute with the same buffer.

-

Collect fractions and assay for Tpa activity.

-

4. Purity Assessment:

-

Analyze the purified fractions by SDS-PAGE to assess purity. The Tpa from B. wadsworthia has an apparent molecular mass of 51 kDa.[3]

Protocol 2: Assay for Taurine:pyruvate Aminotransferase (Tpa) Activity

This assay measures the formation of alanine from taurine and pyruvate.

1. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 8.5)

-

10 mM Taurine

-

5 mM Pyruvate

-

10 µM Pyridoxal 5'-phosphate

-

Enzyme sample (purified Tpa or cell-free extract)

-

2. Assay Procedure:

-

Incubate the reaction mixture at 37°C.

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid like perchloric acid or by heat inactivation).

-

Remove the precipitated protein by centrifugation.

3. Quantification of Alanine:

-

Quantify the amount of L-alanine produced using a suitable method, such as:

-

HPLC with pre-column derivatization: Derivatize the amino acids in the supernatant with a fluorescent reagent (e.g., o-phthaldialdehyde, OPA) and separate and quantify by reverse-phase HPLC with fluorescence detection.

-

Enzymatic assay: Use a coupled enzyme assay with alanine dehydrogenase, monitoring the reduction of NAD+ to NADH spectrophotometrically at 340 nm.

-

4. Calculation of Activity:

-

Calculate the rate of alanine formation from a standard curve. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of alanine per minute under the specified conditions.

Protocol 3: Purification of this compound Acetyltransferase (Xsc) from Alcaligenes defragrans

This protocol is based on the method described by Ruff et al. (2003).[5][6]

1. Cell Growth and Harvest:

-

Grow Alcaligenes defragrans NKNTAU with taurine as the carbon and nitrogen source and nitrate (B79036) as the electron acceptor.

-

Harvest cells and prepare a cell-free extract as described in Protocol 1.

2. Chromatographic Purification:

-

Step 1: Anion Exchange Chromatography (Q-Sepharose)

-

Load the crude extract onto a Q-Sepharose column.

-

Elute with a salt gradient to separate proteins based on charge.

-

-

Step 2: Hydrophobic Interaction Chromatography

-

Subject the active fractions to hydrophobic interaction chromatography.

-

-

Step 3: Gel Filtration Chromatography

-

Perform a final polishing step using gel filtration chromatography to obtain a highly purified enzyme.

-

3. Purity Assessment:

-

Assess the purity of the final enzyme preparation by SDS-PAGE. The subunit molecular mass of Xsc from A. defragrans is approximately 63-65 kDa.[6]

Protocol 4: Assay for this compound Acetyltransferase (Xsc) Activity

This assay measures the formation of acetyl phosphate from this compound and phosphate.

1. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.5)

-

10 mM this compound

-

1 mM Thiamine pyrophosphate (TPP)

-

5 mM MgCl₂

-

Enzyme sample

-

2. Assay Procedure:

-

Incubate the reaction at 30°C.

-

Stop the reaction at different time points.

3. Quantification of Acetyl Phosphate:

-

Quantify the acetyl phosphate formed using one of the following methods:

-

Coupled enzyme assay: In the presence of added CoA and phosphate acetyltransferase (Pta), the acetyl phosphate formed is converted to acetyl-CoA. The formation of acetyl-CoA can be monitored by coupling it to the reaction catalyzed by citrate (B86180) synthase and measuring the decrease in oxaloacetate concentration or the formation of citrate.

-

Hydroxylamine (B1172632) assay: Acetyl phosphate reacts with hydroxylamine at alkaline pH to form acetyl-hydroxamate, which forms a colored complex with ferric ions in an acidic solution that can be measured spectrophotometrically.

-

Conclusion

This compound is a pivotal intermediate in the bacterial degradation of taurine, connecting the initial deamination or transamination of taurine to various downstream metabolic fates. The diversity of enzymes that act on this compound, including acetyltransferases, reductases, and dehydrogenases, underscores the metabolic versatility of microorganisms in utilizing organosulfonates. The data and protocols presented in this guide offer a valuable resource for researchers investigating sulfur metabolism, enzyme mechanisms, and the intricate biochemical pathways that govern the biogeochemical sulfur cycle. Further research into the kinetics and regulation of these enzymes will undoubtedly provide deeper insights into the microbial strategies for nutrient acquisition and energy conservation.

References

- 1. Molecular genetics and biochemistry of N-acetyltaurine degradation by Cupriavidus necator H16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical and molecular characterization of taurine:pyruvate aminotransferase from the anaerobe Bilophila wadsworthia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. Sulphoacetaldehyde acetyltransferase yields acetyl phosphate: purification from Alcaligenes defragrans and gene clusters in taurine degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfoacetaldehyde CAS number and molecular weight

An In-depth Technical Guide to Sulfoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an organosulfonic acid, is a key intermediate in the microbial metabolism of various sulfonated compounds. Its position at the convergence of several degradative pathways, including those for taurine (B1682933), isethionate, and sulfoacetate, makes it a molecule of significant interest in microbiology and biochemistry.[1][2] Understanding the enzymatic reactions and metabolic routes involving this compound is crucial for research in areas such as microbial ecology, bioremediation, and potentially as a target for antimicrobial drug development. This guide provides a comprehensive overview of the chemical properties, metabolic significance, and experimental protocols related to this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 32797-12-9 | [3] |

| Molecular Formula | C₂H₄O₄S | [4] |

| Molecular Weight | 124.12 g/mol | [4] |

| Synonyms | 2-Oxoethanesulfonic acid, 2-Sulfoacetaldehyde | [4][5] |

Metabolic Pathways Involving this compound

This compound is a central hub in the bacterial degradation of several important organosulfonates. It is a product of the initial breakdown of compounds like taurine, isethionate, and sulfoacetate. Once formed, this compound is further metabolized through various enzymatic steps.

Central Role in Sulfonate Degradation

In many bacteria, the metabolic pathways for taurine, isethionate, and sulfoacetate converge at the formation of this compound.[2][4] This convergence highlights the importance of the enzymes that produce and consume this aldehyde. The subsequent fate of this compound can vary between different microorganisms.

Degradation of Sulfoacetate via this compound in Cupriavidus necator H16

A well-characterized pathway for sulfoacetate degradation exists in the bacterium Cupriavidus necator H16. This pathway involves the conversion of sulfoacetate to sulfoacetyl-CoA, which is then reduced to this compound.[4]

Experimental Protocols

Enzymatic Assay for this compound Sulfo-lyase

This discontinuous assay measures the activity of this compound sulfo-lyase by quantifying the formation of sulfite or acetate (B1210297).[1]

-

Reaction Mixture:

-

0.1 M Potassium phosphate (B84403) buffer, pH 7.5

-

5 mM MgCl₂

-

2 mM this compound bisulfite adduct

-

Crude extract or purified enzyme (0.2–0.8 mg of protein)

-

-

Procedure:

-

Incubate the reaction mixture at 45°C.

-

At various time points, take aliquots (e.g., 50 µL) of the reaction mixture.

-

To measure sulfite formation, stop the reaction by adding the aliquot to a solution for sulfite determination.

-

To measure acetate formation, stop the reaction by acidification with 10 M formic acid.

-

The reaction should be linear for at least 2 minutes.

-

Run negative controls with boiled enzyme to correct for any non-enzymatic sulfite production.

-

Quantify enzyme activity in terms of acetate or sulfite formation.

-

Spectrophotometric Assay for this compound Dehydrogenase (Acylating)

This assay measures the activity of this compound dehydrogenase (acylating) by monitoring the this compound-dependent reduction of NADP⁺ at 365 nm.[2][6]

-

Reaction Mixture (final volume of 1 mL):

-

50 µmol Tris/HCl buffer, pH 9.0 (containing 5 mM MgCl₂)

-

1 µmol NADP⁺

-

3 µmol this compound

-

0.5 µmol CoA

-

1–100 µg of protein (enzyme)

-

-

Procedure:

-

Combine the reagents in a cuvette.

-

Initiate the reaction by adding the enzyme.

-

Monitor the increase in absorbance at 365 nm, which corresponds to the formation of NADPH.

-

The reaction should be linear for at least 1 minute.

-

Quantitative Determination of this compound

A quantitative enzymatic determination of this compound can be performed using NAD-coupled this compound dehydrogenase from Rhodopseudomonas palustris.[5] The principle of this assay is the stoichiometric conversion of this compound to sulfoacetate with the concomitant reduction of NAD⁺ to NADH, which can be quantified spectrophotometrically.

Safety and Handling

Role in Research and Drug Development

The study of this compound and its related metabolic pathways is primarily concentrated in the field of microbial metabolism. The enzymes involved in these pathways could represent novel targets for the development of antimicrobial agents, particularly against bacteria that rely on sulfonates for survival in specific environments.

While sulfur-containing compounds are prevalent in drug design and discovery, the direct application of this compound in pharmaceuticals has not been established.[8][9][10][11][12] The reactivity of the aldehyde group and the charged nature of the sulfonate group may present challenges for drug development. However, understanding the interactions of this compound with its target enzymes could provide valuable insights for the design of inhibitors. Further research is needed to explore the potential of this compound-related pathways as therapeutic targets. There is currently limited information on the role of this compound in mammalian cells.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Taurine catabolism. II. biochemical and genetic evidence for this compound sulfo-lyase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfoacetate Is Degraded via a Novel Pathway Involving Sulfoacetyl-CoA and this compound in Cupriavidus necator H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is excreted quantitatively by Acinetobacter calcoaceticus SW1 during growth with taurine as sole source of nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Microbial Metabolism of Sulfoacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoacetaldehyde, a key intermediate in the microbial metabolism of abundant organosulfonates like taurine (B1682933), isethionate, and sulfoacetate, sits (B43327) at a crucial metabolic crossroads. Its processing by a diverse array of microbial enzymes dictates the fate of carbon and sulfur from these compounds, influencing microbial growth, community dynamics, and host-microbe interactions, particularly in the human gut. This technical guide provides an in-depth review of the microbial pathways converging on and diverging from this compound, with a focus on the enzymatic machinery, quantitative biochemical data, and detailed experimental protocols relevant to the field. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and exploit these metabolic pathways.

Introduction

The sulfur cycle is a critical biogeochemical process, and microorganisms play a central role in the transformation of sulfur-containing compounds. Organosulfonates, a diverse class of organic molecules containing a carbon-sulfur bond, are abundant in various environments. Taurine (2-aminoethanesulfonate), for instance, is one of the most abundant free amino acids in mammals and is readily available to the gut microbiota.[1] The microbial degradation of these sulfonates is essential for sulfur and carbon recycling.

This compound emerges as a common intermediate in the catabolism of several C2-sulfonates, including taurine, isethionate, and sulfoacetate.[2][3] The metabolic fate of this compound is a key determinant of the physiological outcome for the microorganism, which can range from the assimilation of carbon, nitrogen, and sulfur to the production of energy and the release of various metabolic end-products, some with significant biological activities such as hydrogen sulfide (B99878) (H₂S).[4][5] Understanding the enzymes and pathways involved in this compound metabolism is therefore crucial for deciphering microbial strategies for nutrient acquisition and energy conservation. This guide will delve into the core aspects of this compound metabolism in the microbial world.

Metabolic Pathways Involving this compound

Microbial degradation pathways of taurine, isethionate, and sulfoacetate converge at the formation of this compound. From this central point, the metabolic routes diverge depending on the microorganism and the prevailing environmental conditions.

Formation of this compound

The initial step in many bacterial taurine degradation pathways is the removal of the amino group to yield this compound. This is primarily achieved through two distinct enzymatic reactions:

-

Taurine:pyruvate (B1213749) aminotransferase (Tpa): This enzyme catalyzes the transamination of taurine with pyruvate as the amino group acceptor, producing L-alanine and this compound.[6][7][8] This is a key initial step in the anaerobic degradation of taurine by gut microbes like Bilophila wadsworthia.[6]

-

Taurine dehydrogenase (Tdh): This membrane-bound enzyme, often coupled to the electron transport chain, oxidatively deaminates taurine to this compound.[9]

Isethionate (2-hydroxyethanesulfonate) can be oxidized to this compound by isethionate dehydrogenase (IseJ) , a membrane-bound, cytochrome c-coupled enzyme.[2]

In organisms like Cupriavidus necator H16, sulfoacetate is first activated to sulfoacetyl-CoA by a sulfoacetate-CoA ligase (SauT) .[10][11] Subsequently, This compound dehydrogenase (acylating) (SauS) reduces sulfoacetyl-CoA to this compound.[10][11]

Fates of this compound

Once formed, this compound can be channeled into two primary downstream pathways:

This compound can be reduced to isethionate by This compound reductase . Several distinct classes of this enzyme have been identified in different bacteria:

-

IsfD: A member of the short-chain dehydrogenase/reductase (SDR) family, this NADPH-dependent enzyme is involved in taurine nitrogen assimilation in some environmental bacteria.[12][13]

-

SarD: A metal-dependent alcohol dehydrogenase found in the gut bacterium Bilophila wadsworthia.[12]

-

TauF: Another metal-dependent alcohol dehydrogenase identified in the human gut bacterium Bifidobacterium kashiwanohense.[12][14]

In some bacteria, the produced isethionate is simply excreted as a metabolic byproduct.[12] In others, like Bilophila wadsworthia, isethionate is further metabolized.[5]

This key enzyme, also known as this compound sulfo-lyase, catalyzes the phosphate-dependent cleavage of this compound into acetyl phosphate (B84403) and sulfite (B76179) .[15][16][17] This reaction requires thiamin diphosphate (B83284) (ThDP) and Mg²⁺ as cofactors.[15][16] The products of this reaction can then be integrated into central metabolism:

-

Acetyl phosphate can be converted to acetyl-CoA by phosphate acetyltransferase (Pta), feeding into the Krebs cycle, or used to generate ATP via substrate-level phosphorylation by acetate (B1210297) kinase.[9]

-

Sulfite can be oxidized to sulfate (B86663) by sulfite dehydrogenase, or in anaerobic sulfite-reducing bacteria, it can serve as a terminal electron acceptor, leading to the production of hydrogen sulfide (H₂S).[3]

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Enzymes Producing this compound

| Enzyme | Organism | Substrate | Km (mM) | Vmax (nmol·s⁻¹) or kcat (s⁻¹) | Reference(s) |

| Taurine:pyruvate aminotransferase (Tpa) | Bilophila wadsworthia | Taurine | 7.1 | 1.20 | [6] |

| Pyruvate | 0.82 | 0.17 | [6] | ||

| This compound dehydrogenase (acylating) (SauS) | Cupriavidus necator H16 | Sulfoacetyl-CoA | N/A | N/A | [10][11] |

Table 2: Kinetic Parameters of Enzymes Utilizing this compound

| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| This compound reductase (BkTauF) | Bifidobacterium kashiwanohense | This compound | 0.14 ± 0.02 | 10.1 ± 0.3 | 7.2 x 10⁴ | [18] |

| NADH | 0.04 ± 0.01 | 9.3 ± 0.3 | 2.3 x 10⁵ | [18] | ||

| NADPH | 0.02 ± 0.00 | 2.1 ± 0.0 | 1.1 x 10⁵ | [18] | ||

| This compound dehydrogenase (SafD) | Neptuniibacter caesariensis | This compound | 0.12 | N/A | N/A | [19][20] |

Table 3: Molecular Properties of Key Enzymes

| Enzyme | Organism | Subunit Mw (kDa) | Native Mw (kDa) | Quaternary Structure | Reference(s) |

| Taurine:pyruvate aminotransferase (Tpa) | Bilophila wadsworthia | 51 | 197 | Homotetramer | [6] |

| This compound acetyltransferase (Xsc) | Alcaligenes defragrans | ~63-65.3 | N/A | Homotetramer | [15][16] |

| This compound dehydrogenase (SafD) | Neptuniibacter caesariensis | 50 | N/A | Tetramer | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound metabolism.

Enzyme Assays

This assay spectrophotometrically measures the reduction of this compound to isethionate by monitoring the decrease in absorbance of NAD(P)H at 340 nm.[18]

-

Reaction Mixture (200 µL total volume):

-

50 mM Tris/HCl buffer, pH 7.5

-

0.2 mM NADH or NADPH

-

1 mM this compound

-

Purified this compound reductase or cell-free extract

-

-

Procedure:

-

Combine the buffer and NAD(P)H in a microplate well.

-

Initiate the reaction by adding this compound.

-

Immediately monitor the decrease in absorbance at 340 nm at room temperature using a plate reader.

-

-

For Kinetic Analysis:

This assay measures the reverse reaction, the this compound-dependent reduction of NADP⁺, by monitoring the increase in absorbance at 365 nm.[10]

-

Reaction Mixture (1 mL total volume):

-

50 µmol Tris/HCl buffer, pH 9.0 (containing 5 mM MgCl₂)

-

1 µmol NADP⁺

-

3 µmol this compound

-

0.5 µmol Coenzyme A (CoA)

-

1–100 µg of protein (purified enzyme or cell-free extract)

-

-

Procedure:

-

Combine all components except the protein in a cuvette.

-

Initiate the reaction by adding the protein.

-

Monitor the increase in absorbance at 365 nm. The reaction should be linear for at least 1 minute.[10]

-

The activity of Xsc can be determined by measuring the formation of one of its products, acetyl phosphate. This is achieved by coupling the reaction to the formation of acetyl-CoA by phosphate acetyltransferase (Pta) and subsequently measuring acetyl-CoA.[21]

-

Reaction Mixture:

-

Buffer (e.g., Tris/HCl) with required cofactors (phosphate, thiamin diphosphate, Mg²⁺)

-

This compound

-

Purified Xsc or cell-free extract

-

-

Coupling Reaction:

-

Add purified phosphate acetyltransferase (Pta) and Coenzyme A (CoA).

-

-

Detection:

-

Quantify the produced acetyl-CoA using reverse-phase HPLC.

-

Identify acetyl-CoA by its characteristic UV spectrum (λmin, 229 nm; λmax, 257 nm) and by co-chromatography with an authentic standard.[21]

-

Enzyme Purification

A three-step purification protocol can yield an essentially homogeneous preparation of Xsc.[15][16]

-

Preparation of Cell-Free Extract:

-

Harvest cells from a large-scale culture (e.g., 10 liters).

-

Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication or French press).

-

Centrifuge to remove cell debris and collect the supernatant (cell-free extract).

-

-

Anion-Exchange Chromatography:

-

Apply the cell-free extract to an anion-exchange column (e.g., Q-Sepharose).

-

Elute with a salt gradient (e.g., NaCl or Na₂SO₄).

-

Collect fractions and assay for Xsc activity. Pool the active fractions.

-

-

Hydrophobic Interaction Chromatography:

-

Apply the pooled active fractions to a hydrophobic interaction column (e.g., Phenyl-Sepharose).

-

Elute with a decreasing salt gradient.

-

Collect fractions, assay for activity, and pool the fractions containing purified Xsc.

-

-

Gel Filtration Chromatography (optional):

-

For further purification or to determine the native molecular weight, apply the sample to a gel filtration column (e.g., Superdex 200).

-

Visualization of Metabolic Pathways and Workflows

The following diagrams illustrate the key metabolic pathways and a general experimental workflow.

Metabolic Pathways

Caption: Overview of microbial metabolic pathways converging on and diverging from this compound.

Caption: Taurine degradation pathway in Bilophila wadsworthia.

Experimental Workflow

Caption: General experimental workflow for enzyme purification.

This compound Metabolism in Archaea

While the metabolism of this compound is well-documented in bacteria, specific pathways for its degradation in archaea are not as clearly defined in the current scientific literature. Archaea are known to possess diverse sulfur metabolisms, including the oxidation and reduction of various inorganic and organic sulfur compounds, which are crucial for their energy conservation in extreme environments.[22][23][24] It is plausible that some archaea can metabolize this compound, given their metabolic versatility and the presence of organosulfonates in various habitats. However, dedicated studies identifying and characterizing the enzymes and pathways analogous to those in bacteria are currently lacking. Future research in this area will be critical to fully understand the microbial cycling of organosulfonates.

Regulation of this compound Metabolic Pathways

The expression of the enzymes involved in this compound metabolism is typically inducible, meaning they are synthesized in the presence of their substrates. For example, in Cupriavidus necator H16, the genes for sulfoacetate utilization (sau) are organized in a cluster and their transcription is induced by sulfoacetate.[10][11] This gene cluster often includes a transcriptional regulator, in this case, sauR, which controls the expression of the other genes in the operon.[10][11] Similarly, the enzymes for taurine degradation are generally induced by the presence of taurine.[9] This tight regulation ensures that the metabolic machinery for processing these sulfonates is only produced when the substrates are available, preventing wasteful enzyme synthesis.

Conclusion and Future Directions

This compound stands as a central hub in the microbial degradation of C2-sulfonates. The elucidation of the various enzymatic pathways that produce and consume this intermediate has significantly advanced our understanding of microbial sulfur and carbon metabolism. The diversity of enzymes, particularly the different classes of this compound reductases, highlights the convergent evolution of metabolic strategies to handle this key metabolite.

For researchers and drug development professionals, these pathways offer several points of interest. The enzymes involved could be targets for antimicrobial development, especially in the context of pathogenic gut bacteria like Bilophila wadsworthia, where taurine metabolism is linked to the production of pro-inflammatory H₂S. Conversely, understanding these pathways could enable the engineering of probiotics with enhanced capabilities to beneficially modulate the gut environment.

Future research should focus on several key areas:

-

Expanding the search for novel enzymes and pathways, particularly in understudied microbial phyla and in archaea.

-

Detailed structural and mechanistic studies of the key enzymes to facilitate the design of specific inhibitors or catalysts.

-

Investigating the regulatory networks that control the expression of these pathways to understand how microbes adapt to changing nutrient availability.

-

Exploring the role of this compound metabolism in complex microbial communities and its impact on host health and disease.

By continuing to unravel the complexities of this compound metabolism, the scientific community can pave the way for new applications in biotechnology and medicine.

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Taurine reduction in anaerobic respiration of Bilophila wadsworthia RZATAU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bacterial microcompartments for isethionate desulfonation in the taurine-degrading human-gut bacterium Bilophila wadsworthia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Biochemical and molecular characterization of taurine:pyruvate aminotransferase from the anaerobe Bilophila wadsworthia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Taurine—pyruvate aminotransferase - Wikipedia [en.wikipedia.org]

- 8. uniprot.org [uniprot.org]

- 9. d-nb.info [d-nb.info]

- 10. Sulfoacetate Is Degraded via a Novel Pathway Involving Sulfoacetyl-CoA and this compound in Cupriavidus necator H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfoacetate is degraded via a novel pathway involving sulfoacetyl-CoA and this compound in Cupriavidus necator H16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biochemical and structural investigation of this compound reductase from Klebsiella oxytoca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sulphoacetaldehyde acetyltransferase yields acetyl phosphate: purification from Alcaligenes defragrans and gene clusters in taurine degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sulphoacetaldehyde acetyltransferase yields acetyl phosphate: purification from Alcaligenes defragrans and gene clusters in taurine degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound acetyltransferase - Wikipedia [en.wikipedia.org]

- 18. Identification and characterization of a new this compound reductase from the human gut bacterium Bifidobacterium kashiwanohense - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sulfoacetate released during the assimilation of taurine-nitrogen by Neptuniibacter caesariensis: purification of this compound dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 22. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 23. Sulfur metabolism in archaea reveals novel processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Physiology, Taxonomy, and Sulfur Metabolism of the Sulfolobales, an Order of Thermoacidophilic Archaea [frontiersin.org]

Early Research on the Identification of Sulfoacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoacetaldehyde (2-oxoethanesulfonic acid) is a key intermediate in the microbial metabolism of organosulfonates, such as taurine (B1682933) and isethionate. Its transient nature and reactivity have historically presented challenges for its identification and characterization. This technical guide provides an in-depth overview of the early research focused on the identification of this compound, detailing the foundational experimental protocols, quantitative data, and the logical workflows employed by pioneering researchers in the field. The focus is on the seminal work that established the existence of this aldehyde and laid the groundwork for its quantitative analysis.

Early Identification and Characterization

The earliest in-depth studies identifying this compound emerged from the investigation of taurine metabolism in bacteria in the early 1970s. Researchers Kondo and Ishimoto were instrumental in characterizing the enzymatic pathways involving this aldehyde. A significant challenge in the study of this compound is its instability; it is often handled as its more stable bisulfite adduct.[1] Many enzymatic studies have utilized this adduct, as the enzymes are capable of recognizing the adduct as a substrate.[1]

Chemical Derivatization for Identification

A classic and definitive method for the identification of aldehydes and ketones is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction, often referred to as Brady's test, produces a stable, crystalline 2,4-dinitrophenylhydrazone derivative with a characteristic melting point.

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the hydrazine (B178648) attacks the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone. The resulting derivatives are typically yellow, orange, or red solids, and their distinct melting points serve as a qualitative confirmation of the original aldehyde.

Caption: Reaction of this compound with DNPH to form a stable hydrazone derivative.

Experimental Protocols

Preparation of this compound Bisulfite Adduct

Given the instability of free this compound, early and subsequent studies have relied on its synthesis and use as a sodium bisulfite adduct. This provides a stable, solid form that can be stored and handled.

Protocol:

-

A solution of sodium metabisulfite (B1197395) is prepared in water.

-

The desired aldehyde (in this case, a precursor that can be converted to this compound) is added to the bisulfite solution, often with a co-solvent like an alcohol to aid solubility.

-

The mixture is stirred, sometimes with gentle heating, to promote the formation of the solid adduct.

-

The resulting precipitate, the sodium salt of 2-hydroxy-1-ethanesulfonic acid, is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.[2][3]

Caption: Formation of the stable this compound bisulfite adduct.

Identification via 2,4-Dinitrophenylhydrazone (DNPH) Derivative Formation

This protocol describes the qualitative identification of this compound by forming its 2,4-dinitrophenylhydrazone derivative.

Materials:

-

Sample containing this compound

-

Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol (B129727) and sulfuric acid)

-

Ethanol (B145695) for recrystallization

-

Melting point apparatus

Protocol:

-

Dissolve a small amount of the sample suspected to contain this compound in a suitable solvent (e.g., water or ethanol).

-

Add a few drops of Brady's reagent to the sample solution.

-

The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde or ketone.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure crystals.

-

Dry the purified crystals and determine their melting point.

-

Compare the observed melting point with the literature value for the 2,4-dinitrophenylhydrazone of this compound to confirm its identity.

Enzymatic Assay for this compound

Pioneering work by Kondo and Ishimoto in 1975 detailed an enzymatic assay for the quantification of this compound.[4][5] This method is based on the activity of this compound sulfo-lyase, which decomposes this compound into sulfite (B76179) and acetate (B1210297). The amount of sulfite produced is then quantified.

Principle: this compound sulfo-lyase, in the presence of thiamine (B1217682) pyrophosphate (TPP) and Mg²⁺, catalyzes the following reaction: this compound → Sulfite + Acetate

The produced sulfite can be measured. A clever assay method devised in this early work involved the formation of a bisulfite adduct with benzaldehyde (B42025), which could be monitored.[4][5]

Experimental Protocol (based on Kondo & Ishimoto, 1975):

-

Enzyme Preparation: A partially purified extract of this compound sulfo-lyase is obtained from bacteria grown on taurine.[4]

-

Reaction Mixture: A reaction mixture is prepared containing:

-

Phosphate buffer (pH 7.5)

-

Thiamine pyrophosphate (TPP)

-

Magnesium chloride (MgCl₂)

-

The sample containing this compound

-

-

Enzyme Reaction: The reaction is initiated by adding the enzyme extract to the reaction mixture and incubating at an optimal temperature (e.g., 37°C).

-

Quantification of Sulfite: The reaction is stopped, and the amount of sulfite formed is determined. This can be done colorimetrically or, as in the original method, by reacting the sulfite with an excess of a reagent like benzaldehyde and measuring the change in absorbance.[4]

Quantitative Data from Early Research

The following table summarizes key quantitative data from the early characterization of this compound sulfo-lyase, the enzyme central to the early identification and assay of its substrate.

| Parameter | Value | Conditions | Reference |

| Enzyme | This compound sulfo-lyase | From a taurine-grown bacterium | Kondo & Ishimoto, 1975 [4] |

| Optimal pH | 7.5 | - | Kondo & Ishimoto, 1975 [4] |

| Cofactors | Thiamine pyrophosphate (TPP), Mg²⁺ | Required for maximal activity | Kondo & Ishimoto, 1975 [4] |

| Kₘ for this compound | 5.0 mM | - | Kondo & Ishimoto, 1975 [4] |

| Kₘ for TPP | 2.7 µM | - | Kondo & Ishimoto, 1975 [4] |

| Estimated Molecular Weight | 85,000 Da | By gel filtration | Kondo & Ishimoto, 1975 [4] |

Conclusion

The early research on this compound identification was intrinsically linked to the study of microbial sulfur metabolism. The work of researchers in the early to mid-1970s established the presence of this reactive aldehyde as a key metabolic intermediate. They overcame the challenges of its instability by working with its bisulfite adduct and developed robust identification methods based on classical chemical derivatization with 2,4-dinitrophenylhydrazine and innovative enzymatic assays. These foundational studies provided the essential tools and knowledge for subsequent research into the diverse roles of organosulfonates in biology and the development of more advanced analytical techniques for their detection.

References

- 1. This compound bisulfite adduct is a substrate for enzymes presumed to act on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Purification and properties of this compound sulfo-lyase, a thiamine pyrophosphate-dependent enzyme forming sulfite and acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Sulfoacetaldehyde Bisulfite Adduct

For Researchers, Scientists, and Drug Development Professionals

Introduction